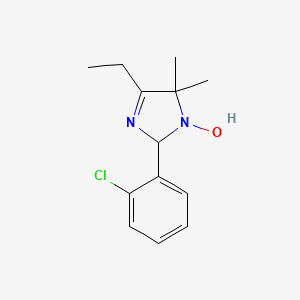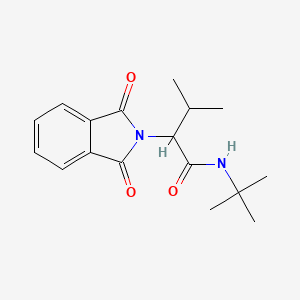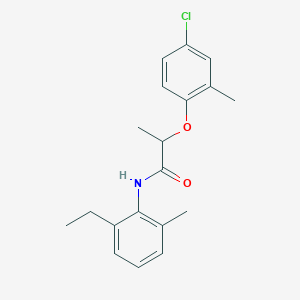
2-methyl-1-(2-oxopropyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(2-oxopropyl)pyridinium bromide, also known as MPP+, is a chemical compound that has been extensively studied for its neurotoxic effects on dopaminergic neurons. MPP+ has been used as a tool to model Parkinson's disease in animal and cellular models, and its mechanism of action has been extensively studied.
作用機序
2-methyl-1-(2-oxopropyl)pyridinium bromide+ is taken up selectively by dopaminergic neurons through the dopamine transporter. Once inside the cell, 2-methyl-1-(2-oxopropyl)pyridinium bromide+ is converted to its active form, which inhibits complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(2-oxopropyl)pyridinium bromide+ are well-documented. The compound causes a decrease in ATP production, an increase in reactive oxygen species, and ultimately cell death. 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been shown to cause selective damage to dopaminergic neurons, leading to a model of Parkinson's disease.
実験室実験の利点と制限
2-methyl-1-(2-oxopropyl)pyridinium bromide+ has several advantages in lab experiments, including its selective uptake by dopaminergic neurons and its ability to model Parkinson's disease. However, the compound also has several limitations, including its toxicity and the fact that it only models one aspect of Parkinson's disease.
将来の方向性
There are several future directions for research involving 2-methyl-1-(2-oxopropyl)pyridinium bromide+. One area of interest is the development of treatments that can protect against 2-methyl-1-(2-oxopropyl)pyridinium bromide+-induced cell death. Another area of interest is the use of 2-methyl-1-(2-oxopropyl)pyridinium bromide+ as a tool to study the interactions between genetic and environmental factors in the development of Parkinson's disease. Overall, 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been a valuable tool in Parkinson's disease research and will likely continue to be used in future studies.
合成法
2-methyl-1-(2-oxopropyl)pyridinium bromide+ can be synthesized through a variety of methods, including the reaction of 2-methylpyridine with methyl vinyl ketone in the presence of a palladium catalyst. The resulting product is then treated with hydrobromic acid to yield 2-methyl-1-(2-oxopropyl)pyridinium bromide+ as a bromide salt.
科学的研究の応用
2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used extensively in scientific research as a model for Parkinson's disease. The compound is selectively taken up by dopaminergic neurons and causes mitochondrial dysfunction, leading to cell death. 2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used to study the mechanisms of Parkinson's disease and to test potential treatments.
特性
IUPAC Name |
1-(2-methylpyridin-1-ium-1-yl)propan-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO.BrH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6H,7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGXPYQARFSHSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383117 |
Source


|
| Record name | ST50324263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75487-74-0 |
Source


|
| Record name | ST50324263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)

![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)

![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)

![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)
![N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)